molecular formula C12H9NO2 B15210902 2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile

2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile

Cat. No.: B15210902
M. Wt: 199.20 g/mol
InChI Key: KRZOLEQAVVCQHK-JYOAFUTRSA-N
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Description

2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile is an organic compound that belongs to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One possible route could involve the reaction of a dimethyl-substituted phthalic anhydride with an acetonitrile derivative in the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form more complex derivatives.

    Reduction: Reduction reactions could lead to the formation of different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: May be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action for 2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5,6-Dimethyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile might include other isobenzofuran derivatives with different substituents. Examples could be:

  • 2-(3-Oxo-1,3-dihydroisobenzofuran-1-ylidene)acetonitrile
  • 2-(5-Methyl-3-oxoisobenzofuran-1(3H)-ylidene)acetonitrile

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

(2Z)-2-(5,6-dimethyl-3-oxo-2-benzofuran-1-ylidene)acetonitrile

InChI

InChI=1S/C12H9NO2/c1-7-5-9-10(6-8(7)2)12(14)15-11(9)3-4-13/h3,5-6H,1-2H3/b11-3-

InChI Key

KRZOLEQAVVCQHK-JYOAFUTRSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1C)C(=O)O/C2=C\C#N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)OC2=CC#N

Origin of Product

United States

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